molecular formula C12H10N2O2S B2386897 3-(Benzylsulfanyl)pyridazine-4-carboxylic acid CAS No. 1504673-30-6

3-(Benzylsulfanyl)pyridazine-4-carboxylic acid

Cat. No.: B2386897
CAS No.: 1504673-30-6
M. Wt: 246.28
InChI Key: PVMFIQUTZRTJTD-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)pyridazine-4-carboxylic acid is a chemical compound with the molecular formula C12H10N2O2S and a molecular weight of 246.29 g/mol It is characterized by the presence of a benzylsulfanyl group attached to a pyridazine ring, which also bears a carboxylic acid functional group

Preparation Methods

The synthesis of 3-(benzylsulfanyl)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with benzylthiol under specific conditions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.

Chemical Reactions Analysis

3-(Benzylsulfanyl)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.

Scientific Research Applications

3-(Benzylsulfanyl)pyridazine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)pyridazine-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzylsulfanyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-(Benzylsulfanyl)pyridazine-4-carboxylic acid can be compared with other similar compounds, such as:

    3-(Methylsulfanyl)pyridazine-4-carboxylic acid: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    3-(Phenylsulfanyl)pyridazine-4-carboxylic acid: Similar structure but with a phenylsulfanyl group.

    3-(Ethylsulfanyl)pyridazine-4-carboxylic acid: Similar structure but with an ethylsulfanyl group.

The uniqueness of this compound lies in its specific benzylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-benzylsulfanylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c15-12(16)10-6-7-13-14-11(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMFIQUTZRTJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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